Cas no 1803811-13-3 (2-Fluoro-4-iodo-3-nitropyridine)

2-Fluoro-4-iodo-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-iodo-3-nitropyridine
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- インチ: 1S/C5H2FIN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H
- InChIKey: BCYASLRBYFUADQ-UHFFFAOYSA-N
- ほほえんだ: IC1C=CN=C(C=1[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 58.7
2-Fluoro-4-iodo-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006394-1g |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 1g |
$3,184.50 | 2022-04-02 | |
Alichem | A029006394-500mg |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
Alichem | A029006394-250mg |
2-Fluoro-4-iodo-3-nitropyridine |
1803811-13-3 | 95% | 250mg |
$999.60 | 2022-04-02 |
2-Fluoro-4-iodo-3-nitropyridine 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
2-Fluoro-4-iodo-3-nitropyridineに関する追加情報
Introduction to 2-Fluoro-4-Iodo-3-Nitropyridine (CAS No. 1803811-13-3)
The compound 2-fluoro-4-iodo-3-nitropyridine, identified by the CAS number 1803811-13-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of substituents such as fluorine, iodine, and nitro groups at specific positions on the pyridine ring imparts unique electronic and structural properties to the molecule. These properties make it an attractive candidate for research in areas such as drug discovery, catalysis, and electronic materials.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-fluoro-4-iodo-3-nitropyridine with high purity and yield. Researchers have employed various methodologies, including nucleophilic aromatic substitution and directed metallation strategies, to construct this compound. The integration of advanced spectroscopic techniques, such as NMR and X-ray crystallography, has provided deeper insights into its molecular structure and conformational preferences. These studies are crucial for understanding its reactivity and potential applications in chemical transformations.
The electronic effects of the substituents in 2-fluoro-4-iodo-3-nitropyridine play a pivotal role in its chemical behavior. The nitro group at position 3 is a strong electron-withdrawing group (EWG), which significantly deactivates the pyridine ring and directs incoming nucleophiles to specific positions. Conversely, the fluorine atom at position 2 introduces an electron-withdrawing inductive effect but also exhibits a slight electron-donating resonance effect due to its electronegativity. This interplay between different substituent effects creates a unique electronic environment that can be exploited in various chemical reactions.
One of the most promising applications of 2-fluoro-4-iodo-3-nitropyridine lies in its use as a precursor for synthesizing advanced materials. For instance, researchers have explored its utility in constructing heterocyclic frameworks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The iodide substituent at position 4 facilitates coupling reactions with metal catalysts, enabling the formation of extended conjugated systems that are essential for efficient charge transport and light emission.
In the realm of medicinal chemistry, 2-fluoro-4-iodo-3-nitropyridine has shown potential as a lead compound for designing bioactive molecules. Its ability to act as a template for constructing complex heterocycles has been leveraged in the development of novel drug candidates targeting various diseases, including cancer and infectious diseases. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cellular signaling pathways.
The synthesis and characterization of 2-fluoro-4-ioto-dio-pyridinie have also contributed to our understanding of pyridine chemistry. By studying its reactivity under different conditions, chemists have gained insights into the influence of substituent effects on aromatic substitution reactions. These findings have been instrumental in refining synthetic strategies for constructing similar compounds with tailored properties.
In conclusion, 2-fluoro-ioto-dio-pyridinie (CAS No. 1803811-i -i -i) is a versatile compound with significant potential in multiple areas of research and industry. Its unique combination of substituent effects makes it an invaluable tool for advancing chemical synthesis and materials science. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future innovations across diverse disciplines.
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